molecular formula C9H15NO3 B13330390 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid

2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B13330390
M. Wt: 185.22 g/mol
InChI Key: VOLUWSNLVLGTQX-UHFFFAOYSA-N
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Description

2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a spiro linkage, which is a rare and intriguing feature in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-oxaspiro[35]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or other reducing agents to alter the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The spirocyclic structure can also influence the compound’s ability to interact with various receptors and proteins, affecting signal transduction pathways.

Comparison with Similar Compounds

    2-Oxaspiro[3.5]nonane-7-carboxylic acid: Similar spirocyclic structure but lacks the amino group.

    2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester: Contains an azaspiro linkage instead of an oxaspiro linkage.

Uniqueness: 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid is unique due to its combination of an amino group, a carboxylic acid group, and a spirocyclic structure. This combination of features makes it particularly versatile for various applications in chemistry, biology, and materials science.

Properties

IUPAC Name

2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c10-9(7(11)12)5-8(6-9)1-3-13-4-2-8/h1-6,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLUWSNLVLGTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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